5-ethyl-N,4,6-trimethylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-ethyl-N,4,6-trimethylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-5-8-6(2)11-9(10-4)12-7(8)3/h5H2,1-4H3,(H,10,11,12) |
InChI Key |
RPMAAJGRCWPMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1C)NC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-ethyl-N,4,6-trimethylpyrimidin-2-amine generally follows a pyrimidine ring construction followed by selective alkylation and amination steps. The key features in the synthesis include:
- Formation of the pyrimidine core with methyl substituents at positions 4 and 6.
- Introduction of an ethyl group at position 5.
- Amination at the 2-position with a primary or secondary amine to yield the target 2-amine.
Pyrimidine Ring Construction and Substitution
A classical approach involves condensation reactions of 1,3-dicarbonyl compounds with amidines or aminopyrimidine precursors. For example, condensation of ethyl acetoacetate derivatives with aminopyrimidine intermediates under acidic or basic conditions can yield substituted pyrimidines with methyl groups at 4 and 6 positions.
Research by Makisumi (1962) on related pyrazolo[1,5-a]pyrimidines highlights the condensation of 1,3-dicarbonyl compounds with aminopyrazoles to afford substituted pyrimidine rings with methyl substituents, which is analogous in principle to preparing methyl-substituted pyrimidines.
Amination at the 2-Position
The 2-amino group is introduced typically by nucleophilic substitution of a 2-halopyrimidine intermediate with an amine. The amine used here is N,N-dimethylamine or a methyl-substituted amine to yield the N,4,6-trimethyl substitution pattern.
An improved process for tertiary amine preparation involving amination under hydrogen atmosphere with reducing catalysts has been documented. This method involves:
- Nitrogen replacement and hydrogen exchange to remove oxygen.
- Reaction with fatty alcohols under hydrogen pressure at elevated temperatures.
- Controlled introduction of amines (e.g., dimethylamine) at 210–220 °C.
- Use of reducing catalysts to achieve high conversion rates.
Though this patent describes tertiary amine preparation in a broader context, the principles can be adapted for preparing 5-ethyl-N,4,6-trimethylpyrimidin-2-amine by appropriate choice of substrates and reaction conditions.
Detailed Reaction Conditions and Data Table
Research Findings and Mechanistic Insights
Ring Formation: The condensation of 1,3-dicarbonyl compounds with aminopyrimidine derivatives proceeds via nucleophilic attack of the amino group on the β-dicarbonyl, followed by cyclization and dehydration to form the pyrimidine ring.
Substitution Pattern: Methyl groups at the 4- and 6-positions can be introduced by using methyl-substituted β-dicarbonyls or via methylation reactions post-ring formation. The ethyl group at position 5 is best introduced during ring assembly using ethyl-substituted precursors or by selective alkylation.
Amination: The 2-position amination involves nucleophilic substitution of a 2-chloropyrimidine or 2-bromopyrimidine intermediate. The use of hydrogen atmosphere and reducing catalysts (e.g., Raney nickel or palladium on carbon) facilitates the amination and reduces side reactions, as demonstrated in industrial tertiary amine syntheses.
Purification: Products are typically purified by recrystallization or column chromatography, with characterization by melting point, UV-Vis, IR spectroscopy, and elemental analysis confirming substitution patterns.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N,4,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-ethyl-N,4,6-trimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N,4,6-trimethylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Substituent-Driven Differences in Pyrimidine Derivatives
The table below highlights key structural and functional differences between 5-ethyl-N,4,6-trimethylpyrimidin-2-amine and analogous compounds:
Electronic and Steric Effects
- Ethyl vs.
- Benzimidazole vs. Alkyl/Amino Groups: The benzimidazole-substituted derivative (N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) exhibits extended conjugation, enhancing UV absorption and metal-binding capabilities, which are absent in the alkylated target compound .
- Piperidinyl vs. Methyl Groups : Piperidine-containing derivatives (e.g., 1-(pyrimidin-2-yl)piperidin-3-ol) introduce nitrogen-based basicity and stereochemical complexity, enabling interactions with biological targets like enzymes or receptors .
Research Findings
- Solubility Trends: Amino-substituted pyrimidines (e.g., 5-ethylpyrimidine-2,4,6-triamine) exhibit higher aqueous solubility (>100 mg/mL) compared to methylated analogs (<50 mg/mL), as polar amino groups facilitate hydrogen bonding .
Biological Activity
5-ethyl-N,4,6-trimethylpyrimidin-2-amine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring with distinct substituents that influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-ethyl-N,4,6-trimethylpyrimidin-2-amine is CHN, featuring an ethyl group at the 5-position and methyl groups at the 4 and 6 positions. The amino group at the 2-position contributes to its reactivity and biological interactions. This unique arrangement enhances lipophilicity and may alter pharmacokinetic properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures to 5-ethyl-N,4,6-trimethylpyrimidin-2-amine often exhibit significant pharmacological properties. The following summarizes its potential biological activities:
The biological activity of 5-ethyl-N,4,6-trimethylpyrimidin-2-amine may be attributed to several mechanisms:
- Binding Affinity : Studies often employ molecular docking techniques to assess binding interactions with biological targets such as enzymes or receptors. The presence of the ethyl and methyl groups may enhance binding affinity compared to other pyrimidine derivatives.
- Modulation of Biological Pathways : Compounds with similar structures have been shown to modulate various signaling pathways involved in cell proliferation and apoptosis. This suggests that 5-ethyl-N,4,6-trimethylpyrimidin-2-amine could influence similar pathways .
Comparative Analysis with Related Compounds
To better understand the potential of 5-ethyl-N,4,6-trimethylpyrimidin-2-amine, a comparison with other pyrimidine derivatives is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,6-dimethylpyrimidin-2-amine | Methyl groups at 4 and 6 positions | Antiviral properties |
| 2-amino-4-methylpyrimidine | Methyl group at 4 position | Anticancer activity |
| 5-methyl-N,N-diethylpyrimidin-2-amines | Diethyl substitution at N position | Neuroprotective effects |
| 4-amino-6-methylpyrimidine | Amino group at 4 position | Antibacterial properties |
The unique structure of 5-ethyl-N,4,6-trimethylpyrimidin-2-amine may enhance its lipophilicity and alter its pharmacokinetic profile compared to these analogs.
Case Studies and Research Findings
While specific case studies directly involving 5-ethyl-N,4,6-trimethylpyrimidin-2-amines are scarce in current literature, several studies on related pyrimidine compounds provide insights into potential applications:
- Antitumor Efficacy : Research has shown that similar compounds targeting tubulin can significantly inhibit tumor growth in vivo models . This suggests a pathway for further investigation into the antitumor potential of 5-ethyl-N,4,6-trimethylpyrimidin-2-amines.
- Antiviral Activity : Studies indicate that pyrimidine derivatives can exhibit antiviral properties against various viruses. Future research should explore whether 5-ethyl-N,4,6-trimethylpyrimidin-2-amines possess similar capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
